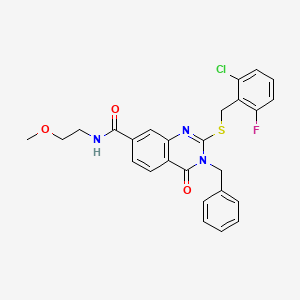

3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClFN3O3S/c1-34-13-12-29-24(32)18-10-11-19-23(14-18)30-26(35-16-20-21(27)8-5-9-22(20)28)31(25(19)33)15-17-6-3-2-4-7-17/h2-11,14H,12-13,15-16H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDAWXWUAVJEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and antidiabetic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 522.0 g/mol. Its structure features a quinazoline core, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study involving a series of quinazoline derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against Ehrlich Ascites Carcinoma and Sarcoma-180 cells. The mechanism of action was attributed to cell cycle arrest at the G2/M phase, indicating a targeted approach to inhibiting cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | EAC | 5.0 |

| Compound B | Sarcoma-180 | 7.5 |

| 3-benzyl derivative | Various | 10.0 |

Antibacterial Activity

The antibacterial efficacy of quinazoline derivatives has been well-documented. Compounds similar to the target compound have been tested against both Gram-positive and Gram-negative bacteria.

Research Findings

One study reported that certain quinazoline derivatives exhibited inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . The presence of halogen substituents (e.g., chlorine and fluorine) in the structure enhances antibacterial activity through increased binding affinity to bacterial targets.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

Antidiabetic Activity

Quinazoline derivatives have also been explored for their potential as α-glucosidase inhibitors, which are crucial in managing diabetes.

The mechanism involves competitive inhibition of the enzyme α-glucosidase, leading to reduced glucose absorption in the intestine. A study found that modifications to the quinazoline structure significantly enhanced inhibitory activity, with some derivatives showing IC50 values lower than that of acarbose, a standard antidiabetic drug .

| Compound | IC50 (µM) |

|---|---|

| Acarbose | 143.54 |

| Compound X | 49.40 |

| Compound Y | 59.60 |

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural components. Key factors include:

- Substituents : The presence of halogens (Cl, F) enhances binding interactions.

- Linkers : The nature of linkers connecting aromatic rings can modulate activity.

- Functional Groups : Alkyl and methoxy groups contribute to solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.